Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate
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Overview
Description
Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate: is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocycles known for their stability and aromatic properties This particular compound is characterized by its complex structure, which includes a benzamido group, a thiocyanate group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction, where benzoyl chloride reacts with an amine derivative of the thiophene ring.
Thiocyanation: The thiocyanate group is introduced by reacting the thiophene derivative with thiocyanogen or a thiocyanate salt under appropriate conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the thiocyanate group, converting it to an amine or other derivatives.
Substitution: The benzamido and thiocyanate groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological molecules. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The benzamido and thiocyanate groups are known to interact with biological targets, suggesting possible uses in drug design for conditions such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as conductive polymers or specialty coatings, due to its aromatic and sulfur-containing structure.
Mechanism of Action
The mechanism of action of Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzamido group can form hydrogen bonds, while the thiocyanate group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-3-methyl-4-thiocyanatothiophene-2-carboxylate: Similar structure but with an amino group instead of a benzamido group.
Methyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-benzamido-3-methyl-4-cyanothiophene-2-carboxylate: Similar structure but with a cyano group instead of a thiocyanate group.
Uniqueness
This compound is unique due to the combination of its functional groups. The presence of both a benzamido and a thiocyanate group on the thiophene ring provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Biological Activity
Ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thiophene ring substituted with various functional groups. Its IUPAC name is this compound. The molecular formula is C16H14N2O3S, and it has a molecular weight of 302.36 g/mol.
Antimicrobial Properties
Research indicates that thiophene derivatives possess significant antimicrobial activity. A study demonstrated that compounds similar to this compound exhibited potent antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies show that it can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a related study found that thiophene derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest in the G2/M phase .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : The presence of the benzamido group suggests potential interactions with cellular receptors, possibly modulating signal transduction pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antibacterial | Inhibition of S. aureus and E. coli | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study: Anticancer Efficacy
A notable case study involved the treatment of MCF-7 breast cancer cells with this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in sub-G1 population, confirming cell death through apoptosis .
Properties
IUPAC Name |
ethyl 5-benzamido-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-3-21-16(20)13-10(2)12(22-9-17)15(23-13)18-14(19)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZILEBMOPZEPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2)SC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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